molecular formula C16H13Cl2N7O B2711009 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide CAS No. 2034479-11-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide

Cat. No. B2711009
CAS RN: 2034479-11-1
M. Wt: 390.23
InChI Key: JYYXBOFMEYMGTK-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13Cl2N7O and its molecular weight is 390.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel pyrazolopyrimidine derivatives, including those structurally related to the given compound, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds exhibit significant biological activities, hinting at their potential for therapeutic applications. For instance, certain derivatives have shown cytotoxic activities against various cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

Another study focused on pyrimidine-azetidinone analogs, highlighting their potential in combating bacterial and fungal infections, as well as their efficacy against Mycobacterium tuberculosis. This research underlines the significance of such compounds in addressing microbial resistance and finding new treatments for infectious diseases (Chandrashekaraiah et al., 2014).

Antioxidant, Antimicrobial, and Anti-inflammatory Agents

Further research into pyridothienopyrimidines and related structures has demonstrated their utility as antioxidants, antimicrobials, and anti-inflammatory agents. These findings suggest that compounds within this chemical family could serve as leads for the development of new drugs with multiple therapeutic effects (Abdel-rahman et al., 2002).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of Schiff's bases and azetidinones derived from isonicotinyl hydrazone have unveiled their potential as antidepressant and nootropic agents. This research indicates that such compounds could contribute to treatments for mental health disorders, enhancing cognitive functions and mood (Thomas et al., 2016).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N7O/c17-11-2-1-3-12(15(11)18)23-16(26)10-5-24(6-10)13-4-14(21-8-20-13)25-9-19-7-22-25/h1-4,7-10H,5-6H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYXBOFMEYMGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide

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